molecular formula C14H9FN2O5 B241661 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid

2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid

Cat. No. B241661
M. Wt: 304.23 g/mol
InChI Key: LWSJSIAAPCLKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid, also known as Fmoc-6-Nitro-Tyr-OH, is a chemical compound widely used in scientific research. It is a derivative of benzoic acid and belongs to the class of amino acid derivatives. Fmoc-6-Nitro-Tyr-OH has gained popularity in recent years due to its various applications in the field of medicine, biochemistry, and biotechnology.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is not well understood. However, it is believed that 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH interacts with proteins and peptides through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces.
Biochemical and Physiological Effects:
2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cell signaling pathways. 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is its ability to protect the amino group of tyrosine during solid-phase peptide synthesis. This allows for the synthesis of longer peptides and proteins. However, 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is relatively expensive and may not be suitable for large-scale synthesis. Additionally, 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH may not be suitable for certain applications due to its limited solubility in certain solvents.

Future Directions

There are several future directions for the use of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH in scientific research. One potential application is in the development of novel cancer therapies. 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH has been shown to inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments. Additionally, 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH may have applications in the development of new fluorescent probes for imaging studies. Finally, further research may lead to the development of new synthetic methods for the production of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH, which may make it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH involves the reaction between 2-[(3-Fluoroanilino)carbonyl]-6-nitrophenol and N-Fmoc-tyrosine. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH.

Scientific Research Applications

2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is widely used in scientific research for various applications. It is commonly used in the synthesis of peptides and proteins. 2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid-Tyr-OH is used as a building block in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group of tyrosine. It is also used in the synthesis of fluorescent peptides and proteins.

properties

Product Name

2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid

Molecular Formula

C14H9FN2O5

Molecular Weight

304.23 g/mol

IUPAC Name

2-[(3-fluorophenyl)carbamoyl]-6-nitrobenzoic acid

InChI

InChI=1S/C14H9FN2O5/c15-8-3-1-4-9(7-8)16-13(18)10-5-2-6-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20)

InChI Key

LWSJSIAAPCLKGO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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